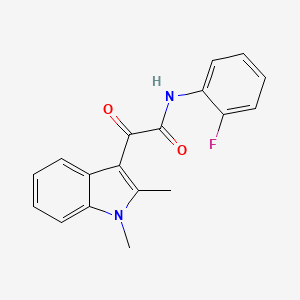

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-16(12-7-3-6-10-15(12)21(11)2)17(22)18(23)20-14-9-5-4-8-13(14)19/h3-10H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKSPPHSTYCREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form different derivatives.

Reduction: : Reduction reactions can be used to modify the functional groups.

Substitution: : Substitution reactions can introduce different substituents on the indole ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicine, this compound has potential applications in drug discovery and development. It may be used as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. The indole ring and the fluorophenyl group may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Adamantane Substitutions

Compounds such as N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) and N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) () share the oxoacetamide-indole scaffold but replace the dimethyl group with adamantane. Key differences include:

Fluorinated Derivatives and Receptor Affinity

N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide (5) and its fluorinated analog 8 (Ki = 6.2 nM for CB2 receptors) () highlight the role of fluorine in enhancing receptor interactions. The target compound’s 2-fluorophenyl group likely mimics this effect, improving selectivity and binding affinity compared to non-fluorinated analogs like N-(2-methyl-4-nitrophenyl) derivatives .

Substituent Position and Electronic Effects

Compounds such as N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (13k) () share the 2-fluorophenyl motif but lack dimethyl substitution on the indole. The dimethyl group in the target compound increases lipophilicity (clogP ~3.2 vs.

Microtubule-Targeting Analogues

D-24851 (), an indol-3-yl-glyoxylamide with a chlorobenzyl group, demonstrates microtubule inhibition without neurotoxicity. While structurally distinct, it underscores the pharmacological diversity of indole-acetamide derivatives. The target compound’s dimethyl and fluorophenyl groups may confer unique interactions with cytoskeletal or receptor targets .

Oxoindoline Derivatives

Compounds like 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (1-F) () feature a non-methylated indole ring and hydroxy groups. The target compound’s dimethyl substitution reduces rotational freedom, possibly stabilizing bioactive conformations .

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indole moiety with a fluorophenyl group, positioning it as a candidate for various therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.32 g/mol. The structure includes a 1,2-dimethylindole core linked to a 2-oxoacetamide fragment, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.32 g/mol |

| IUPAC Name | 2-(1,2-dimethylindol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in tumor growth and proliferation. The indole ring is known for its nucleophilic properties, allowing it to participate in electrophilic aromatic substitution reactions. Additionally, the carbonyl group in the oxoacetamide moiety can undergo nucleophilic addition reactions, enhancing the compound's reactivity and versatility in biological systems.

Potential Targets

Research suggests that this compound may interact with:

- Enzymes : Inhibition of enzymes associated with cancer cell metabolism.

- Receptors : Binding to receptors that modulate cell signaling pathways related to tumor growth.

Antitumor Effects

Studies have indicated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Notably, this compound has shown promise against solid tumors such as colorectal and lung cancers. The mechanism of action appears to involve the modulation of signaling pathways critical for cancer cell survival and proliferation.

Case Studies

-

Cytotoxicity Evaluation : In vitro studies demonstrated that compounds within the same class exhibited IC50 values indicating effective inhibition of cancer cell lines. For instance, one study reported an IC50 value of 25 µM against MDA-MB-231 breast cancer cells.

Cell Line IC50 (µM) MDA-MB-231 (Breast) 25 HCT116 (Colorectal) 30 A549 (Lung) 28

Synthesis and Preparation

The synthesis of this compound typically involves multiple synthetic steps starting from readily available indole derivatives. Common methods include:

- Fischer Indole Synthesis : To construct the indole core.

- Acylation Reactions : To introduce the oxoacetamide functionality.

Future Directions

Given its unique properties and biological activities, further exploration of this compound could lead to novel therapeutic agents in cancer treatment. Ongoing research should focus on:

- Mechanistic Studies : To elucidate specific molecular interactions.

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.